6-Iodo-8-quinolinecarboxylic acid
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Overview
Description
6-Iodoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that features an iodine atom at the 6th position and a carboxylic acid group at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the iodination of quinoline derivatives. For instance, a one-pot, three-component method using trifluoroacetic acid as a catalyst under acidic conditions has been reported. The starting materials include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures.
Industrial Production Methods: In industrial settings, the production of 6-iodoquinoline-8-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Carbonylation Reactions: The compound can undergo aminocarbonylation in the presence of palladium catalysts to form quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in aminocarbonylation reactions.
Trifluoroacetic Acid: Used as a catalyst in the one-pot synthesis method.
Carbon Monoxide: Used in carbonylation reactions.
Major Products Formed:
- Quinoline-6-carboxamide derivatives.
- Quinoline-6-glyoxylamide derivatives.
- Various substituted quinoline derivatives.
Scientific Research Applications
6-Iodoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-iodoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit microbial adhesion, which is the initial stage of microbial biofilm development . The iodine atom and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the iodine atom, which affects its reactivity and applications.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness: 6-Iodoquinoline-8-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
70585-50-1 |
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Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
6-iodoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
LUUJHZXJXVGGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)I |
Origin of Product |
United States |
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